Tert-butyl 4-bromo-3-fluorobenzoate

Synthetic Methodology Process Chemistry Yield Optimization

Tert-butyl 4-bromo-3-fluorobenzoate (CAS 1057961-75-7) is a halogenated aromatic building block featuring a tert-butyl ester protecting group, a para-bromine, and a meta-fluorine substituent. It is commercially available at purities up to 98% and is primarily employed as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for pharmaceutical and materials science applications.

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
CAS No. 1057961-75-7
Cat. No. B1444883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-3-fluorobenzoate
CAS1057961-75-7
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
InChIKeyKLVOTIIVGDSRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-bromo-3-fluorobenzoate (CAS 1057961-75-7) Procurement and Differentiation Overview


Tert-butyl 4-bromo-3-fluorobenzoate (CAS 1057961-75-7) is a halogenated aromatic building block [1] featuring a tert-butyl ester protecting group, a para-bromine, and a meta-fluorine substituent. It is commercially available at purities up to 98% and is primarily employed as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for pharmaceutical and materials science applications .

Why Tert-butyl 4-bromo-3-fluorobenzoate is Not Simply Interchangeable with Analogous Esters


The specific combination of substituents—a tert-butyl ester, a bromine atom, and a fluorine atom—confers unique reactivity and physicochemical properties that are not collectively replicated by other common analogs, such as the methyl, ethyl, or sodium carboxylate versions . Attempting to substitute a methyl or ethyl ester would result in a significantly different and suboptimal deprotection profile, altering synthetic sequences. The tert-butyl group is specifically chosen for its stability under a wide range of reaction conditions and its clean removal under mild acidolysis, making it a superior orthogonal protecting group in complex synthetic routes [1]. Furthermore, the para-bromine serves as a crucial handle for cross-coupling, while the meta-fluorine modulates the electronic environment, affecting both the coupling partner's reactivity and the properties of the final compound .

Quantitative Differentiation: Tert-butyl 4-bromo-3-fluorobenzoate vs. Analogs


Superior Synthetic Efficiency: Quantitative Yield via Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been reported [1]. This is a significantly more efficient route compared to traditional multi-step esterification or halogenation methods, which typically achieve lower overall yields. The high yield (quantitative) under defined conditions provides a clear advantage for procurement and synthesis planning.

Synthetic Methodology Process Chemistry Yield Optimization

Orthogonal Protecting Group Strategy: Acid-Labile tert-Butyl Ester

The tert-butyl ester group is stable to a wide range of nucleophiles and bases but is selectively cleaved under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) [1]. This contrasts with methyl or ethyl esters (MW 232.05 g/mol for methyl 4-bromo-3-fluorobenzoate), which require strongly basic or nucleophilic cleavage conditions that may be incompatible with sensitive substrates. The orthogonality of the tert-butyl ester enables multi-step syntheses where other functional groups can be manipulated without affecting the masked carboxylic acid [2].

Protecting Group Strategy Orthogonal Synthesis Carboxylic Acid Derivatization

Enhanced Solubility in Organic Media for Cross-Coupling Reactions

The compound is highly soluble in organic solvents like dichloromethane, a common medium for Suzuki-Miyaura and other palladium-catalyzed reactions . The calculated logP is 3.54 [1]. In contrast, the corresponding sodium salt, sodium 4-bromo-3-fluorobenzoate (CAS: 1535169-81-3, MW 240.99 g/mol), is more polar and primarily soluble in aqueous systems. This enhanced solubility in organic phases facilitates homogeneous reaction conditions and eases purification by extraction, a significant practical advantage in medicinal chemistry workflows .

Solubility Cross-Coupling Reaction Engineering

Cost-Effective Procurement: Competitive Pricing vs. Niche Analogs

Tert-butyl 4-bromo-3-fluorobenzoate is commercially available from multiple reputable suppliers at a standard purity of 98% . At the 5g scale, it can be procured for approximately $142.00 (USD) . In contrast, less common analogs like ethyl 4-bromo-3-fluorobenzoate are significantly more expensive; a 5g quantity is listed at $250.00 , representing a cost premium of over 75%. This price differential underscores the economic advantage of selecting the tert-butyl ester for scale-up and procurement.

Procurement Cost Analysis Commercial Availability

Halogen Combination: Ortho-Directing Effect and Electronic Modulation

The specific 4-bromo-3-fluoro substitution pattern on the aromatic ring is not arbitrary. Studies on related fluorobenzene derivatives have demonstrated that a bromo substituent at the C-4 position, in combination with a fluoro at C-3, influences the regioselectivity of palladium-catalyzed direct arylation, favoring reaction at the position alpha to the fluorine atom [1]. The electron-withdrawing nature of the fluorine atom also activates the bromine substituent for oxidative addition in cross-coupling reactions, making it a more reactive electrophile compared to a bromine on a non-fluorinated ring [2].

Regioselectivity Electronic Effects Cross-Coupling

Recommended Applications for Tert-butyl 4-bromo-3-fluorobenzoate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores

The compound's high yield and cost-effectiveness make it a first-choice building block for constructing biaryl motifs in drug discovery . The bromine atom is a robust handle for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, while the meta-fluorine enhances metabolic stability and binding affinity in the final drug candidate .

Process Development: Scale-Up of Complex Intermediates

For process chemists, the combination of a high-yielding synthetic route and an orthogonal tert-butyl protecting group translates directly to reduced cost of goods and a more robust, scalable process . The ability to introduce molecular complexity early via cross-coupling while maintaining a masked carboxylic acid for late-stage functionalization is a significant strategic advantage .

Materials Science: Monomer for Advanced Functional Polymers

The combination of bromine and fluorine substituents is highly valued in materials science for imparting specific properties like enhanced thermal stability and flame retardancy to polymers . As a protected benzoate, this compound can serve as a building block for creating well-defined, functionalized polymeric structures with tailored properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-bromo-3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.